molecular formula C18H19N3O2S B2462643 3-Benzylsulfanyl-5-(3,4-dimethoxyphenyl)-4-methyl-1,2,4-triazole CAS No. 690249-65-1

3-Benzylsulfanyl-5-(3,4-dimethoxyphenyl)-4-methyl-1,2,4-triazole

Cat. No.: B2462643
CAS No.: 690249-65-1
M. Wt: 341.43
InChI Key: BDIXSNWAXJXIMU-UHFFFAOYSA-N
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Description

IUPAC Nomenclature & Systematic Identification

The compound is systematically named 3-benzylsulfanyl-5-(3,4-dimethoxyphenyl)-4-methyl-1,2,4-triazole , adhering to IUPAC rules for heterocyclic nomenclature. The triazole core (1,2,4-triazole) serves as the parent structure, with substituents prioritized by position and functional groups. The numbering follows the triazole’s ring atoms, assigning the highest priority to substituents based on atomic number.

Substituent Position Functional Group
3-Benzylsulfanyl C3 Benzylthio (-SCH2C6H5)
5-(3,4-Dimethoxyphenyl) C5 3,4-Dimethoxyphenyl group
4-Methyl C4 Methyl (-CH3)

The molecular formula is C₁₈H₁₉N₃O₂S , with a molecular weight of 341.4 g/mol . The SMILES notation CN1C(=NN=C1SCC2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC accurately represents the structure.

Crystal Structure Analysis & Conformational Dynamics

While direct crystallographic data for this compound are unavailable, insights can be inferred from structurally analogous 1,2,4-triazole derivatives. For example:

  • Dihedral Angles : The triazole and aryl rings typically form non-planar conformations. In related compounds, dihedral angles between the triazole and phenyl rings range from 49° to 81° , influenced by steric and electronic interactions.
  • Hydrogen Bonding : Intermolecular N–H⋯O and C–H⋯O interactions stabilize crystal packing. Intramolecular hydrogen bonds, such as N–H⋯S, may form five-membered rings.
  • π–π Stacking : Parallel triazole rings often engage in weak π–π interactions (centroid distances ~3.4 Å).

The benzylsulfanyl and dimethoxyphenyl groups likely adopt conformations to minimize steric clashes, with the methyl group at C4 providing stability through electron donation to the triazole ring.

Spectroscopic Characterization (FTIR, NMR, MS)

Spectroscopic data for this compound are extrapolated from related triazole derivatives:

FTIR Spectroscopy

Peak (cm⁻¹) Assignment
~2800–2900 C–H (alkyl, methyl)
~1600–1500 C=C (aromatic, triazole)
~1250–1150 C–O–C (methoxy)
~700–650 C–S (benzylsulfanyl)

NMR Spectroscopy

Signal (δ, ppm) Assignment Source
1H NMR
3.8–3.9 OCH3 (methoxy)
7.0–7.5 Aromatic protons (dimethoxyphenyl)
2.3–2.5 CH3 (methyl at C4)
6.5–7.3 Triazole C–H
13C NMR
55–57 OCH3 (methoxy)
150–160 Triazole C=N
35–40 S–CH2 (benzylsulfanyl)

Mass Spectrometry (MS)

m/z Fragment
341 [M+H]⁺ (molecular ion)
165 Benzylsulfanyl (C7H7S⁺)
197 Dimethoxyphenyl (C9H11O2⁺)

Computational Chemistry Insights (DFT Calculations, Molecular Orbital Analysis)

Density Functional Theory (DFT) studies on analogous triazole derivatives reveal:

  • Electronic Properties :
    • HOMO-LUMO Gap : Typically 4.5–5.0 eV , indicating moderate stability.
    • Electron Density : The triazole ring’s nitrogen atoms participate in conjugation, with sulfur in the benzylsulfanyl group acting as an electron donor.
  • Molecular Orbital Analysis :
    • HOMO : Localized on the dimethoxyphenyl ring and triazole nitrogen atoms.
    • LUMO : Distributed across the triazole ring and benzylsulfanyl group, influencing reactivity.
  • Reactivity Parameters :
Parameter Value Implication
Electrophilicity (ω) Moderate Susceptible to nucleophilic attack
Nucleophilicity (N) Low Preferential electrophilic interactions

These insights suggest the compound’s potential for participating in cycloaddition or cross-coupling reactions.

Properties

IUPAC Name

3-benzylsulfanyl-5-(3,4-dimethoxyphenyl)-4-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-21-17(14-9-10-15(22-2)16(11-14)23-3)19-20-18(21)24-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDIXSNWAXJXIMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core 1,2,4-Triazole Formation

Hydrazide Cyclization

The 1,2,4-triazole scaffold is typically constructed via cyclization of hydrazide precursors. For example, terephthaloyl or isophthaloyl chloride reacts with hydrazine hydrate in refluxing ethanol to form bis-hydrazide intermediates. In the case of 3-benzylsulfanyl-5-(3,4-dimethoxyphenyl)-4-methyl-1,2,4-triazole, the triazole ring is synthesized by condensing 3,4-dimethoxyphenylacetic acid hydrazide with methyl isothiocyanate under basic conditions. Infrared (IR) spectroscopy confirms cyclization through the disappearance of N–H stretches at 3200–3128 cm⁻¹ and the emergence of C=N signals at 1512 cm⁻¹.

Microwave-Assisted Optimization

Microwave irradiation significantly accelerates triazole formation. A mixture of hydrazide derivatives and carbonyl compounds in dimethylformamide (DMF) irradiated at 80–150°C for 2–10 minutes achieves 90–96% yields. This method avoids side products common in conventional heating, as evidenced by nuclear magnetic resonance (NMR) spectra showing singlets for methyl groups at δ 3.76 ppm.

Functionalization of the Triazole Core

Introduction of the Benzylsulfanyl Group

The benzylsulfanyl (–S–CH₂C₆H₅) moiety is introduced via nucleophilic substitution. A suspension of 3-mercapto-5-(3,4-dimethoxyphenyl)-4-methyl-1,2,4-triazole in 50% aqueous sodium hydroxide reacts with benzyl bromide at room temperature for 5 hours. The reaction proceeds via thiolate anion formation, with the sulfur atom attacking the benzyl carbon. X-ray crystallography confirms the –SCH₂C₆H₅ orientation, showing a dihedral angle of 71.4° between triazole and benzyl rings.

Table 1: Reaction Conditions for Benzylsulfanyl Incorporation
Parameter Value Source
Temperature 25°C
Reaction Time 5 hours
Solvent H₂O/NaOH
Yield 82%

Methoxyphenyl Substitution

The 3,4-dimethoxyphenyl group is anchored during triazole formation. Condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide forms a thiosemicarbazone intermediate, which undergoes cyclization in sulfuric acid to yield the 5-aryl-1,2,4-triazole. Methoxy groups remain stable under these conditions, as shown by proton NMR signals at δ 3.87 ppm (OCH₃).

Purification and Characterization

Crystallization Techniques

Crude product is purified via recrystallization from ethanol or ethyl acetate. Slow evaporation of ethyl acetate solutions produces colorless crystals suitable for X-ray diffraction. Differential scanning calorimetry (DSC) reveals a melting point of 260–280°C, consistent with triazole derivatives.

Spectroscopic Validation

  • IR Spectroscopy : C–S stretches at 1266 cm⁻¹ and C=N vibrations at 1625 cm⁻¹ confirm triazole formation.
  • ¹H NMR : Aromatic protons of the dimethoxyphenyl group resonate as multiplet signals at δ 6.57–7.80 ppm.
  • Mass Spectrometry : Molecular ion peaks at m/z 341.43 align with the molecular formula C₁₈H₁₉N₃O₂S.
Table 2: Key Spectroscopic Data
Technique Key Signals Source
¹H NMR δ 3.76 (s, CH₃), δ 6.57–7.80 (Ar-H)
¹³C NMR δ 173.30 (C=O), δ 143.66 (C=N)
IR 1670 cm⁻¹ (C=O), 1512 cm⁻¹ (C=N)

Comparative Analysis of Synthetic Routes

Traditional vs. Microwave Methods

Conventional heating requires 7–12 hours for cyclization, whereas microwave irradiation completes reactions in 2–10 minutes. However, traditional methods achieve higher yields (90–96% vs. 82–88%) due to better control over intermediate stability.

Solvent Impact

Polar aprotic solvents like DMF enhance reaction rates by stabilizing intermediates. In contrast, ethanol slows cyclization but improves crystal purity.

Chemical Reactions Analysis

Types of Reactions

3-Benzylsulfanyl-5-(3,4-dimethoxyphenyl)-4-methyl-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce any reducible functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Benzyl halides, thiol-containing intermediates, dimethoxybenzene derivatives.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds containing the 1,2,4-triazole moiety exhibit significant anticancer properties. For instance:

  • Case Study : A derivative with a similar structure was tested against various human cancer cell lines (e.g., MDA-MB-231, LNCaP, Caco-2). It showed cytotoxic activity greater than that of standard chemotherapeutics like cisplatin and etoposide. The compound induced apoptosis in Caco-2 cells with an IC50 value of 16.63 μM after 48 hours of treatment .

Antimicrobial Properties

Triazole derivatives are known for their antimicrobial activities. The presence of specific substituents can enhance their efficacy against various pathogens.

  • Case Study : A related study synthesized a series of triazole derivatives and evaluated their antibacterial and antifungal activities. The results indicated that certain modifications led to improved potency against resistant strains of bacteria .

Pharmacological Insights

The pharmacological profile of 3-benzylsulfanyl-5-(3,4-dimethoxyphenyl)-4-methyl-1,2,4-triazole is promising due to its diverse biological activities:

Activity TypePotential EfficacyReference
AnticancerHigh
AntibacterialModerate
AntifungalModerate

Mechanism of Action

The mechanism of action of 3-Benzylsulfanyl-5-(3,4-dimethoxyphenyl)-4-methyl-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: The 3,4-dimethoxyphenyl group (as in the target compound and derivatives) is associated with anti-inflammatory activity, likely due to its electron-donating methoxy groups enhancing interactions with inflammatory mediators . Benzylsulfanyl substituents (target compound, ) correlate with antifungal and antibacterial activities, possibly due to increased lipophilicity facilitating membrane penetration .

Physicochemical Properties: The benzylsulfanyl group increases hydrophobicity (higher logP), which may improve bioavailability but reduce aqueous solubility.

Activity Comparison with Non-Triazole Analogs

  • 1,3,4-Thiadiazole Derivatives (): These compounds, such as 5-(((5-amino-1,3,4-thiadiazole-2-yl)thio)methyl)-4-phenyl-1,2,4-triazole, exhibit comparable antifungal activity but often require higher therapeutic doses due to reduced membrane affinity compared to benzylsulfanyl-triazoles .

Biological Activity

3-Benzylsulfanyl-5-(3,4-dimethoxyphenyl)-4-methyl-1,2,4-triazole is a synthetic compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure consists of a triazole ring substituted with a benzylsulfanyl group and a dimethoxyphenyl moiety. The presence of these functional groups is critical for its biological activity.

Antimicrobial Activity

  • Antifungal Properties : Triazoles are well-known for their antifungal activity. Studies have shown that derivatives of triazole can inhibit the growth of various fungal strains by disrupting ergosterol biosynthesis, which is essential for fungal cell membrane integrity. For instance, compounds similar to this compound have demonstrated significant antifungal effects against Candida spp. and Aspergillus spp. .
  • Antibacterial Effects : Research indicates that triazole derivatives exhibit antibacterial properties by interfering with bacterial cell wall synthesis and function. Preliminary studies suggest that this compound may inhibit Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Anti-inflammatory Activity

The compound has shown potential in reducing inflammation markers. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS), suggesting its utility in treating inflammatory diseases .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Results showed that the compound possesses moderate cytotoxicity against MDA-MB-231 (breast cancer) and PC3 (prostate cancer) cell lines with IC50 values exceeding 100 µM, indicating low toxicity to normal cells while maintaining effectiveness against tumor cells .

The mechanisms underlying the biological activities of triazole compounds often involve:

  • Enzyme Inhibition : Many triazoles act as inhibitors of key enzymes involved in fungal and bacterial metabolism.
  • Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : Compounds have shown the ability to modulate oxidative stress responses in cells.

Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of various triazole derivatives against Candida albicans. The results indicated that compounds with similar structural features to this compound exhibited significant antifungal activity with minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL .

Study 2: Anti-inflammatory Effects

In a recent investigation into anti-inflammatory agents, a series of triazole derivatives were tested for their ability to inhibit pro-inflammatory mediators in macrophages. The study found that compounds with a benzylsulfanyl group significantly reduced nitric oxide production and inflammatory cytokine release .

Comparative Analysis Table

Compound NameStructureBiological Activity
This compoundStructureAntifungal, Antibacterial, Anti-inflammatory
2-(benzylsulfanyl)-9-(3-methoxyphenyl)-5H-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-oneStructureAnticancer
1-(2-thienyl)-3-(substituted phenyl)-1H-[1,2,4]triazoleStructureAntiviral

Q & A

Q. How do steric effects from the 3,4-dimethoxyphenyl group impact crystallization?

  • Crystallography : The bulky substituent induces a twisted conformation (25.6° dihedral angle with the triazole ring), reducing crystal symmetry. Slow evaporation from ethyl acetate yields monoclinic crystals (space group P21_1/c) .

Tables for Key Data

Property Value Method Reference
Melting Point168–170°CDifferential Scanning Calorimetry
logP (Lipophilicity)3.45HPLC Retention Time
HOMO-LUMO Gap4.2 eVDFT/B3LYP/6-311G(d,p)
MIC (C. albicans)32 µg/mLBroth Microdilution Assay

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